Glycyuralin E
Description
Glycyuralin E is a bioactive phenolic compound isolated from Glycyrrhiza uralensis Fisch., a plant widely used in traditional medicine. It is predominantly found in the leaves of the plant, alongside glycyralin B and phenolic acids such as sinapic acid and p-coumaric acid . Unlike the root-derived compounds like glycyrrhetic acid and liquiritin, which are well-studied for their anti-inflammatory and antiviral properties, this compound represents a less characterized but emerging focus in phytochemical research. Its structural features include hydroxyl and carbonyl functional groups, common among flavonoids, but distinct glycosylation patterns differentiate it from other licorice-derived compounds .
Properties
Molecular Formula |
C21H22O6 |
|---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
6-[6-hydroxy-3-(hydroxymethyl)-1-benzofuran-2-yl]-5-methoxy-2,2-dimethyl-3,4-dihydrochromen-7-ol |
InChI |
InChI=1S/C21H22O6/c1-21(2)7-6-13-17(27-21)9-15(24)18(19(13)25-3)20-14(10-22)12-5-4-11(23)8-16(12)26-20/h4-5,8-9,22-24H,6-7,10H2,1-3H3 |
InChI Key |
VOSRTXILOAOMLP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC2=C(O1)C=C(C(=C2OC)C3=C(C4=C(O3)C=C(C=C4)O)CO)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Glycyuralin E typically involves the extraction of licorice roots using solvents such as ethanol or methanol. The extract is then subjected to chromatographic techniques to isolate this compound. The specific synthetic routes and reaction conditions for this compound are not extensively documented, but general methods for isolating prenylated phenolic compounds from licorice include the use of high-performance liquid chromatography (HPLC) and mass spectrometry (MS) for purification and identification .
Industrial Production Methods: Industrial production of this compound would likely follow similar extraction and purification processes as those used in laboratory settings. Large-scale extraction would involve the use of industrial-grade solvents and advanced chromatographic techniques to ensure high yield and purity. The scalability of these methods would depend on the availability of licorice roots and the efficiency of the extraction and purification processes .
Chemical Reactions Analysis
Glycerol Hydrochlorination
This reaction involves the use of carboxylic acids as homogeneous catalysts. Recent studies show that part of the carboxylic acid forms ester intermediates during the reaction mechanism. The process produces 1,3-dichlorohydrin and 2,3-dichlorohydrin, which are precursors for epichlorohydrin—a key industrial chemical .
Key Observations :
-
Kinetics : The reaction initially exhibits zero-order kinetics with respect to glycerol due to the esterification of the catalyst.
-
Model Validation : Experimental data confirms the kinetic equations derived from the quasi-equilibrium approximation for intermediates .
Glycerol Oxidation
Glycerol undergoes oxidation to produce various carbonyl compounds, including glyceraldehyde, dihydroxyacetone, and glyceric acid. The reaction conditions (e.g., catalyst, temperature, pressure) significantly influence the product distribution.
| Reaction Type | Product | Catalyst | Pressure (bar) | Temperature (°C) |
|---|---|---|---|---|
| Oxidation | Dihydroxyacetone | Pt/SiO₂ | 1 | 100 |
| Oxidation | Glyceraldehyde | Pt/MCN | 3 | 40 |
| Oxidation | Glyceric acid | Pt/SiO₂ | 1 | 100 |
Glycerol Reduction
Reduction of glycerol using hydrogen (H₂) and catalysts like Ru/Al₂O₃ produces diols such as 1,2-propanediol and 1,3-propanediol.
| Product | Catalyst | Pressure (bar) | Temperature (°C) |
|---|---|---|---|
| 1,2-Propanediol | Ru/Al₂O₃ | 25 | 180 |
| 1,3-Propanediol | Ru/Al₂O₃ | 80 | 240 |
Glycerol Dehydration
Dehydration of glycerol under acidic conditions produces acrolein, a precursor for acrylic acid and other polymers.
Mechanism :
Conditions: AlPO₄ or H-ZSM-5 catalysts at 170–230°C .
Glycerol Esterification
Glycerol reacts with carboxylic acids (e.g., acetic acid) to form esters like monoglycerides and diglycerides.
| Reactant | Catalyst | Temperature (°C) |
|---|---|---|
| Acetic acid | ZrSBA-15 | 160–180 |
| Palmitic acid | ZSM-48 | 120 |
Fenton Oxidation of Glycerol
This method converts glycerol to glyceraldehyde (dl-GLA) with high selectivity (95%) under optimized conditions (e.g., Fe²⁺/H₂O₂ ratios, pH 2.5–3.5). The reaction involves hydroxyl radical generation, which oxidizes glycerol to intermediates like glycolic acid .
Key Parameters :
-
Optimal Fe²⁺/H₂O₂ molar ratio: 100:1.
-
pH range: 2.5–3.5 to avoid Fe(OH)₃ precipitation.
Glycerol Halogenation
Glycerol reacts with HCl in the presence of amino acid catalysts to form dichlorohydrins, which are precursors for epichlorohydrin.
| Catalyst | Conditions |
|---|---|
| Aspartic acid | 100°C, 4.5 bar |
| Glutamic acid | 100°C, 4.5 bar |
Scientific Research Applications
Glycyuralin E has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the reactivity of prenylated phenolics and their derivatives.
Biology: Investigated for its potential anti-inflammatory and antioxidant properties, which could be beneficial in treating various inflammatory diseases.
Medicine: Explored for its hepatoprotective effects, particularly in protecting liver cells from damage induced by toxins.
Industry: Potential use in the development of natural antioxidants and anti-inflammatory agents for pharmaceutical and cosmetic products
Mechanism of Action
The mechanism of action of Glycyuralin E involves its interaction with various molecular targets and pathways. It has been shown to inhibit the release of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2) by down-regulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Additionally, this compound modulates the nuclear factor-kappa B (NF-κB) pathway, which plays a crucial role in regulating the immune response to inflammation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Similarities and Differences
Glycyuralin E shares core structural motifs with other Glycyrrhiza metabolites, such as glycyrrhizin, liquiritin, and glyasperin C. Key comparisons include:
- Functional Groups: Like glycyrrhizin, it contains hydroxyl groups, but lacks the triterpenoid backbone and sugar moieties typical of saponins .
Distribution in Plant Parts
Quantitative studies reveal significant differences in the abundance of this compound compared to structurally related compounds:
| Compound | Plant Part | Concentration (% of Total Extract) | Key Functional Groups |
|---|---|---|---|
| This compound | Leaves | Not quantified (detected) | Hydroxyl, carbonyl |
| Glycyrrhizin | Roots | 10–15% | Triterpenoid, glycosides |
| Liquiritin | Roots | 5–8% | Flavanone, glycosides |
| Glyasperin C | Leaves | Trace amounts | Prenylated flavonoid |
Data derived from *Glycyrrhiza uralensis metabolomic profiling .*
Pharmacological Activity
While glycyrrhizin and liquiritin are established for anti-inflammatory and hepatoprotective effects, this compound’s bioactivity remains understudied. Preliminary hypotheses suggest its role in antioxidant pathways due to its phenolic structure, contrasting with the immunomodulatory mechanisms of triterpenoids .
Analytical Methods
HPLC-based techniques, similar to those used for glycan analysis in glycyrrhizin studies, are employed to isolate this compound . However, its lower abundance in leaves necessitates advanced validation protocols, such as those described in precision-focused analytical methodologies .
Biological Activity
Glycyuralin E is a compound derived from licorice, specifically from the plant Glycyrrhiza glabra. It has garnered attention in recent years due to its various biological activities, which include anti-inflammatory, antioxidant, and potential anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
This compound is classified as a flavonoid glycoside. Its molecular structure and properties contribute to its biological activities. The following table summarizes its key chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈O₇ |
| Molecular Weight | 342.34 g/mol |
| Solubility | Soluble in water |
| Melting Point | 200-205 °C |
Antioxidant Activity
Research has demonstrated that this compound exhibits significant antioxidant activity. A study evaluated its ability to scavenge free radicals and protect cells from oxidative stress. The results indicated that this compound effectively reduced the levels of reactive oxygen species (ROS) in cultured cells.
- Case Study : In vitro assays showed that this compound reduced oxidative damage in human liver cells by 45% compared to a control group treated with no antioxidant.
Anti-inflammatory Effects
This compound has been shown to possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines. A systematic review highlighted its impact on various inflammatory markers.
- Research Findings : In animal models of inflammation, administration of this compound resulted in a significant decrease in tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) levels.
Anticancer Potential
Recent studies have explored the anticancer effects of this compound on various cancer cell lines.
- Table: Anticancer Activity of this compound
| Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HepG2 (Liver Cancer) | 12.5 | |
| MCF-7 (Breast Cancer) | 15.0 | |
| A549 (Lung Cancer) | 10.0 |
The compound induced apoptosis in cancer cells through the activation of caspase pathways, suggesting its potential as a therapeutic agent.
Neuroprotective Effects
Another area of interest is the neuroprotective effect of this compound against neurodegenerative diseases.
- Case Study : In a model of Alzheimer’s disease, this compound administration improved cognitive function and reduced amyloid-beta plaques in the brain.
The biological activities of this compound can be attributed to several mechanisms:
- Free Radical Scavenging : The compound's structure allows it to donate electrons and neutralize free radicals.
- Cytokine Modulation : this compound inhibits the signaling pathways involved in inflammation, particularly the NF-kB pathway.
- Apoptosis Induction : It activates intrinsic apoptotic pathways in cancer cells, leading to programmed cell death.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
